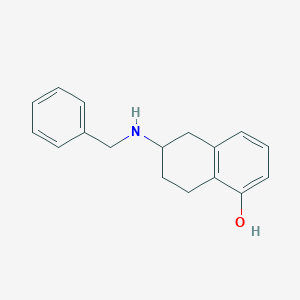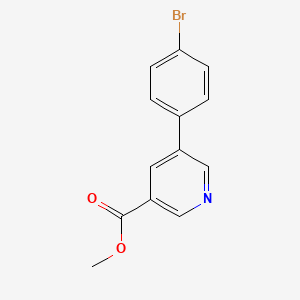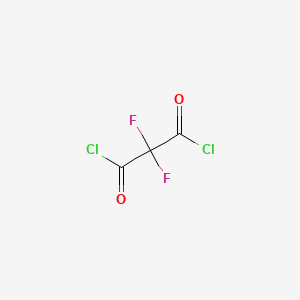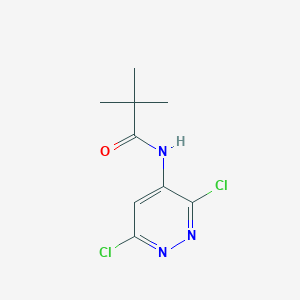
N-(3,6-Dichloro-4-pyridazinyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-Dichloro-4-pyridazinyl)pivalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions, and a pivalamide group at the 4 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dichloro-4-pyridazinyl)pivalamide typically involves the chlorination of pyridazine followed by the introduction of the pivalamide group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,6-Dichloro-4-pyridazinyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
Applications De Recherche Scientifique
N-(3,6-Dichloro-4-pyridazinyl)pivalamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is being explored for potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)pivalamide involves its interaction with specific molecular targets. The chlorine atoms and the pivalamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,6-Dichloro-4-pyridazinyl)acetamide
- N-(3,6-Dichloro-4-pyridazinyl)propionamide
Uniqueness
N-(3,6-Dichloro-4-pyridazinyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
Formule moléculaire |
C9H11Cl2N3O |
|---|---|
Poids moléculaire |
248.11 g/mol |
Nom IUPAC |
N-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) |
Clé InChI |
TYRGLOQQFMEXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC(=NN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


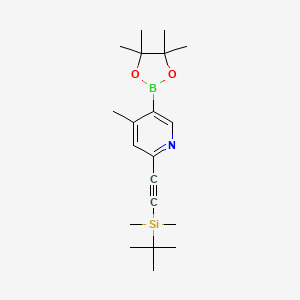

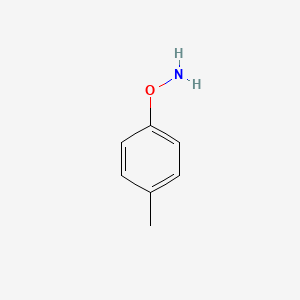
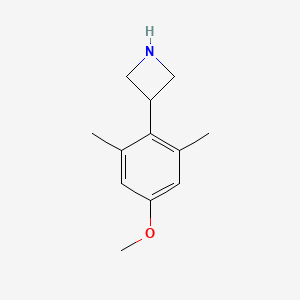
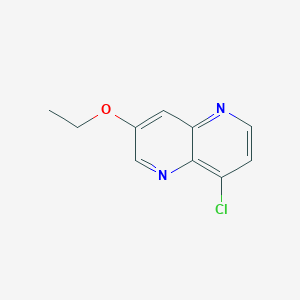
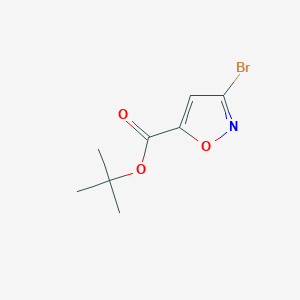
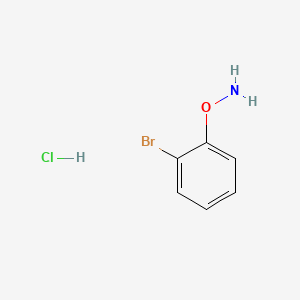
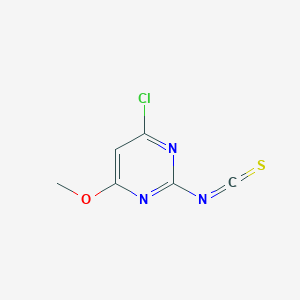
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
